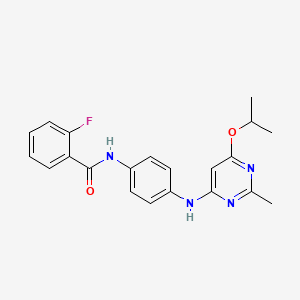

![molecular formula C14H6Cl3F3N2 B2702329 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866137-80-6](/img/structure/B2702329.png)

8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H8ClF3N2 . It belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, often involves radical reactions . These reactions can be facilitated through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .Molecular Structure Analysis

The molecular structure of “this compound” includes a trifluoromethyl group, two chlorophenyl groups, and an imidazo[1,2-a]pyridine core . The presence of these functional groups contributes to the compound’s reactivity and potential applications.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, such as “this compound”, can undergo a variety of chemical reactions . These reactions often involve the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 296.68 . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has explored the antimicrobial and antifungal properties of compounds related to 8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. In one study, various derivatives of imidazo[1,2-a]pyridine demonstrated significant antimicrobial activity, highlighting their potential in developing new antibacterial and antifungal agents (Ladani et al., 2009).

Pharmaceutical Research: Glucagon-like Peptide 1 Receptor Agonists

A significant application is found in pharmaceutical research, particularly as glucagon-like peptide 1 receptor (GLP-1R) agonists. Specific derivatives of this compound have been identified as potential activators of GLP-1R, showing promising results in increasing GLP-1 secretion and glucose responsiveness. This discovery opens avenues for the development of new anti-diabetic treatment agents (Gong et al., 2010).

Synthesis Methods

The compound has been a focus in the development of novel synthesis methods. Studies have described innovative approaches to synthesizing related imidazo[1,2-a]pyridine compounds, such as using microwave irradiation for efficient and rapid synthesis (Biradar et al., 2009). These methods contribute to the broader field of synthetic chemistry, enhancing the efficiency of producing complex molecules.

Corrosion Inhibition

Another application is in the field of corrosion science. Imidazo[1,2-a]pyridine derivatives have been evaluated as inhibitors against mild steel corrosion. The compounds displayed high inhibition performance, suggesting their potential use in protecting metals against corrosive environments (Saady et al., 2021).

Luminescent Transition Metal Complexes

The compound plays a role in the fabrication of luminescent transition metal complexes. Derivatives of imidazo[1,2-a]pyridine have been used to create new molecular structures that exhibit luminescent properties, useful in various applications like sensors and optoelectronic devices (Zhang et al., 2018).

Anticholinesterase Potential

The compound's derivatives have also shown potential as anticholinesterase agents, indicating possible applications in treating conditions like Alzheimer's disease. Research in this area focuses on structural modifications to enhance inhibitory effects on enzymes like acetylcholinesterase (AChE) (Kwong et al., 2019).

Future Directions

Imidazo[1,2-a]pyridines, including “8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, have great potential in several research areas, from materials science to the pharmaceutical field . Future research may focus on exploring new synthetic methods, studying their reactivity, and developing applications in various technological fields .

Mechanism of Action

Imidazo[1,2-a]pyridines have been synthesized via one-pot three-component condensations . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition .

Some imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer activities . .

properties

IUPAC Name |

8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl3F3N2/c15-9-2-1-7(3-10(9)16)12-6-22-5-8(14(18,19)20)4-11(17)13(22)21-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAPXCPNPAPYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl3F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)

![N-(3-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2702248.png)

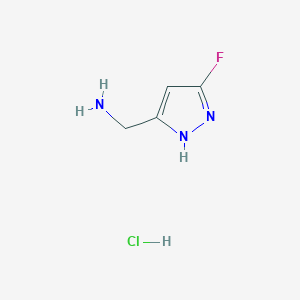

![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)

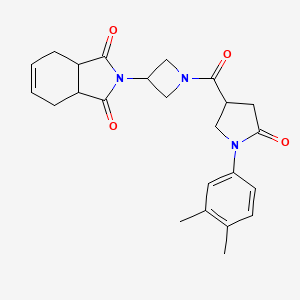

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2702259.png)

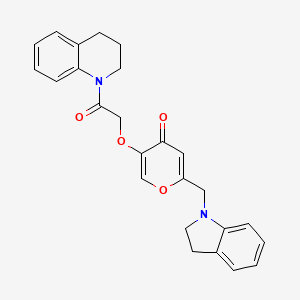

![Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate](/img/structure/B2702260.png)

![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)

![6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2702267.png)

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702269.png)